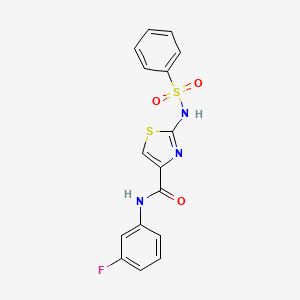

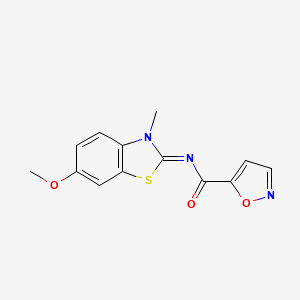

![molecular formula C16H15N3O4S3 B6531171 N-[(3-methoxyphenyl)methyl]-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide CAS No. 1021212-54-3](/img/structure/B6531171.png)

N-[(3-methoxyphenyl)methyl]-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been described using a p-methoxybenzyl (PMB) protection/deprotection strategy . In this approach, p-methoxybenzyl (PMB) protected 4,5-dichloro-N-(aryl/alkyl)-thiophene-2-sulfonamides undergo nucleophilic displacement with different phenols under mild basic conditions .Chemical Reactions Analysis

The compound, due to the presence of various functional groups, could potentially undergo a variety of chemical reactions. For instance, the sulfonamide group might participate in condensation reactions .Mecanismo De Acción

Target of Action

The compound, also known as F5006-0077 or Inavolisib, is a highly selective inhibitor and degrader of mutant phosphatidylinositol 3-kinase (PI3K) alpha . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

Inavolisib binds to and inhibits PI3K family kinases, including activating mutations in the catalytic alpha isoform PIK3CA (PI3Kα) . It exerts its activity by binding to the ATP binding site of PI3K, thereby inhibiting the phosphorylation of PIP2 to PIP3 . Furthermore, Inavolisib selectively degrades mutant PI3Kα in a proteasome-dependent fashion .

Biochemical Pathways

The PI3K-mediated signaling pathway plays an important role in the development of tumors as dysregulation is commonly associated with tumor growth and resistance to antineoplastic agents . By inhibiting PI3K, Inavolisib can disrupt this pathway, potentially inhibiting tumor growth.

Result of Action

Inavolisib’s action results in a reduction of PI3K pathway activity biomarkers such as pAKT and pPRAS40, inhibition of cell proliferation, and increased apoptosis in human PIK3CA-mutant breast cancer cell lines . In vivo, oral daily treatment of patient-derived PIK3CA-mutant breast cancer xenograft models with Inavolisib resulted in tumor regressions .

Action Environment

The efficacy of Inavolisib can be influenced by various environmental factors. For instance, the presence of other medications can affect its action. In a clinical trial, the efficacy of Inavolisib was improved when combined with therapies for hormone-receptor positive (HR+) breast cancer such as anti-estrogens (fulvestrant) or a CDK4/6 inhibitor (palbociclib) .

Propiedades

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S3/c1-23-12-5-2-4-11(8-12)9-17-15(20)13-10-25-16(18-13)19-26(21,22)14-6-3-7-24-14/h2-8,10H,9H2,1H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPXOXYMCLSHKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole](/img/structure/B6531095.png)

![2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-6-methanesulfonyl-1,3-benzothiazole](/img/structure/B6531103.png)

![4-phenyl-3-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-1,2-dihydroquinolin-2-one](/img/structure/B6531123.png)

![3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(pyridin-4-yl)pyridazine](/img/structure/B6531126.png)

![{[(furan-2-yl)methyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate](/img/structure/B6531138.png)

![[(2-ethylphenyl)carbamoyl]methyl 2-(2-methoxyphenyl)acetate](/img/structure/B6531147.png)

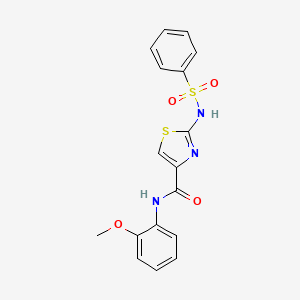

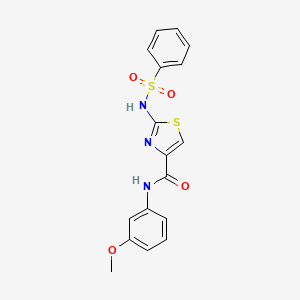

![2-(thiophene-2-sulfonamido)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B6531148.png)

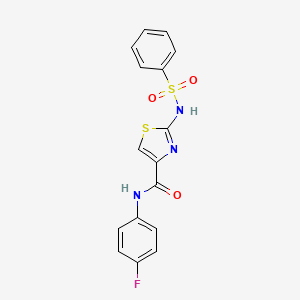

![2-benzenesulfonamido-N-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B6531179.png)